

Definitive Technical Guide: 1-Butyl-5-ethyl-1H-pyrazol-4-amine

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Compound of Interest

Compound Name:	1-butyl-5-ethyl-1H-pyrazol-4-amine
CAS No.:	1511212-86-4
Cat. No.:	B1528548

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Part 1: Executive Technical Summary

1-butyl-5-ethyl-1H-pyrazol-4-amine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting protein kinases. Belonging to the class of 4-aminopyrazoles, this compound serves as a critical scaffold for designing ATP-competitive inhibitors. Its structural motifs—specifically the N1-butyl and C5-ethyl groups—provide essential hydrophobic interactions within the binding pockets of enzymes such as Janus Kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).

Unlike its 5-amino isomers (synthesized directly via condensation), the 4-amino regioisomer typically requires a multi-step functionalization strategy, making it a higher-value intermediate in medicinal chemistry campaigns.

Compound Identification

Feature	Specification
CAS Number	1511212-86-4
IUPAC Name	1-butyl-5-ethyl-1H-pyrazol-4-amine
Molecular Formula	C ₉ H ₁₇ N ₃
Molecular Weight	167.25 g/mol
SMILES	CCCCN1N=CHC(N)=C1CC
Physical State	Pale yellow to off-white solid / Viscous oil (purity dependent)
Solubility	Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 4-aminopyrazoles is distinct from the more common 5-aminopyrazoles. While 5-amino derivatives arise from the condensation of hydrazines with

-ketonitriles, the 4-amino core is most robustly generated via the Nitration-Reduction pathway. This ensures high regioselectivity and prevents the formation of unwanted isomers.[1]

Reaction Workflow Diagram

The following flowchart illustrates the critical path for synthesizing the target molecule from primary precursors.



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Figure 1: Step-wise synthetic pathway for generating the 4-aminopyrazole core via the nitration-reduction strategy.

Detailed Experimental Protocol

Step 1: Construction of the Pyrazole Core

The regioselectivity of the N1-alkylation is controlled by the steric bulk of the enaminone precursor.

- Reagents: Butylhydrazine hydrochloride, 1-(dimethylamino)pent-1-en-3-one (derived from 2-pentanone and DMF-DMA).
- Conditions: Ethanol, Reflux, 4–6 hours.
- Mechanism: The hydrazine undergoes a Michael-type addition followed by elimination of dimethylamine and cyclodehydration.
- Process Control: Monitor by TLC (Hexane:EtOAc 4:1). The 1-butyl-5-ethyl isomer is thermodynamically favored over the 1-butyl-3-ethyl isomer due to the reaction kinetics of the hydrazine attacking the less hindered electrophilic center of the enaminone.

Step 2: Electrophilic Nitration (C4 Functionalization)

Direct amination at C4 is difficult; nitration is the standard surrogate step.

- Reagents: Fuming Nitric Acid (), Concentrated Sulfuric Acid ().
- Conditions: to Room Temperature, 2 hours.
- Protocol:
 - Dissolve the pyrazole core in concentrated

at

.

- Dropwise add fuming

, maintaining temperature

to prevent oxidative ring opening.
- Quench over crushed ice and extract with Dichloromethane (DCM).
- Safety Note: This step is highly exothermic. Proper thermal management is critical to prevent thermal runaway.

Step 3: Reduction to Amine

- Reagents: Hydrogen gas (

, 1 atm), 10% Palladium on Carbon (Pd/C).
- Conditions: Methanol, RT, 12 hours.
- Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting amine is sensitive to oxidation and should be stored under inert gas (Argon/Nitrogen).

Part 3: Applications in Drug Discovery

The **1-butyl-5-ethyl-1H-pyrazol-4-amine** scaffold is a "privileged structure" in kinase inhibitor design. Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes.

Kinase Inhibition (JAK/STAT Pathway)

- Mechanism: The exocyclic amine at position 4 acts as a hydrogen bond donor to the hinge region backbone (e.g., Glu/Leu residues).
- SAR Insight: The N1-butyl group occupies the hydrophobic pocket I (solvent-exposed region), improving cellular permeability. The C5-ethyl group provides steric bulk that can

induce selectivity by clashing with the "gatekeeper" residues in non-target kinases.

Fragment-Based Drug Design (FBDD)

- Researchers utilize this small molecule as a starting fragment. By elaborating the amine nitrogen (e.g., via amide coupling or urea formation), scientists can rapidly generate libraries of:
 - Pyrazolo-pyrimidines: For CDK inhibition.
 - Pyrazolo-pyridines: For MAPK pathway modulation.

Part 4: Safety & Handling (GHS Standards)

As a reactive intermediate, this compound requires strict adherence to safety protocols.

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Handling Protocol:

- Storage: Keep at

under Argon atmosphere. The free amine is prone to oxidation (turning dark brown) upon air exposure.
- PPE: Nitrile gloves, safety goggles, and use within a certified fume hood.

References

- PubChem. (2025). Compound Summary: **1-Butyl-5-ethyl-1H-pyrazol-4-amine** (CAS 1511212-86-4). National Library of Medicine. Retrieved January 28, 2026, from [\[Link\]](#)

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Sources

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